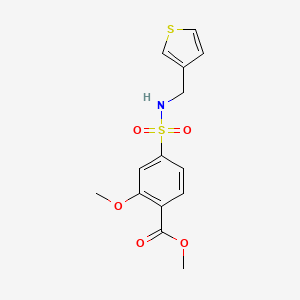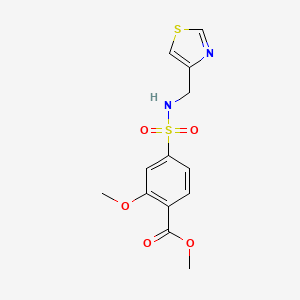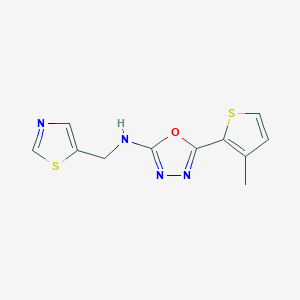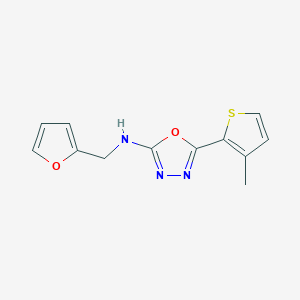![molecular formula C13H16ClFN2O B6625129 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide](/img/structure/B6625129.png)
1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter that plays a crucial role in inhibiting the activity of neurons in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on behavior and physiology.
Wirkmechanismus
1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide works by inhibiting GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide increases the levels of GABA available to bind to GABA receptors, which can lead to increased inhibition of neuronal activity.
Biochemical and Physiological Effects
The primary biochemical effect of 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide is an increase in GABA levels in the brain. This can lead to a range of physiological effects, including decreased neuronal activity, reduced seizure activity, and decreased anxiety-like behavior. In addition, 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide has been shown to modulate the activity of dopamine neurons in the brain, which may contribute to its effects on addiction-related behavior.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide has several advantages as a research tool, including its potency and selectivity for GABA transaminase. However, one limitation of 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide is that it is not very soluble in water, which can make it difficult to administer in certain experimental conditions. In addition, the effects of 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide on behavior and physiology can be complex and may depend on a range of factors, including the dose, route of administration, and experimental paradigm.
Zukünftige Richtungen
There are several potential future directions for research on 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide. One area of interest is the potential therapeutic applications of 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide in neurological and psychiatric disorders. Clinical trials are currently underway to investigate the safety and efficacy of 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide in patients with epilepsy and other disorders. In addition, further research is needed to understand the complex effects of 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide on behavior and physiology, including its effects on dopamine signaling and addiction-related behavior. Finally, new synthetic methods for 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide and related compounds may enable the development of more potent and selective inhibitors of GABA transaminase.
Synthesemethoden
1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-6-fluorophenylacetic acid with 3-aminopropylamine, followed by cyclization with diethyl malonate and subsequent deprotection. The resulting compound can be purified using standard chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide has been widely studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. Preclinical studies have shown that 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide can effectively increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. In addition, 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide has been shown to reduce anxiety-like behavior in rodents and to attenuate drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
1-[3-(2-chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O/c14-10-4-1-5-11(15)9(10)3-2-8-17-13(6-7-13)12(16)18/h1,4-5,17H,2-3,6-8H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBWZFLFVJKMIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N)NCCCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)methylsulfamoyl]benzoate](/img/structure/B6625061.png)

![N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-2-fluoro-6-methylsulfanylbenzamide](/img/structure/B6625066.png)

![1-[4-[(1-Ethenylpyrazol-4-yl)methyl]piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B6625080.png)
![2-[Methyl(3-phenylmethoxypropyl)amino]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6625087.png)
![5-Ethoxy-2-[4-(oxan-4-yl)butanoylamino]benzamide](/img/structure/B6625096.png)


![N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-2-propylfuran-3-carboxamide](/img/structure/B6625123.png)
![(4aR,7aS)-1-(4-fluoro-3-methoxyphenyl)sulfonyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625127.png)
![1-[(4-Methylthiophen-3-yl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea](/img/structure/B6625139.png)
![4-[4-[Cyclobutyl(methyl)sulfamoyl]-2-fluorophenoxy]butanoic acid](/img/structure/B6625147.png)